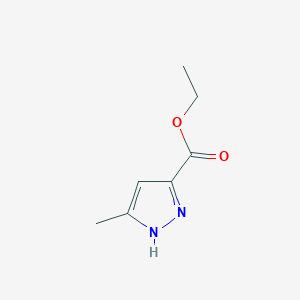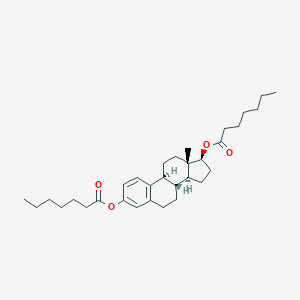
1,2-Bis(4-hydroxyphenyl)-2-propanol
Übersicht
Beschreibung
“1,2-Bis(4-hydroxyphenyl)-2-propanol” is a chemical compound that can be synthesized from Bisphenol A (BPA) through hydroxylation . It is also known as a metabolite of BPA .
Synthesis Analysis
The synthesis of “1,2-Bis(4-hydroxyphenyl)-2-propanol” involves the reaction of substituted or unsubstituted 1,2-bis(4-hydroxyphenyl)-halogen substituted aliphatics such as 1,2-bis(4-hydroxyphenyl)-2-chloropropanes in the presence of a base and water . Another method involves the dehydration of a substituted or unsubstituted 1,2-bis(4-hydroxyphenyl)-hydroxyaliphatic .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(4-hydroxyphenyl)-2-propanol” has been determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .
Chemical Reactions Analysis
“1,2-Bis(4-hydroxyphenyl)-2-propanol” can be further oxidized to form both 2,2-bis(4-hydroxyphenyl)-1-propanol and a skeletally rearranged tetraol . It can also be transformed into 4-hydroxyphenacyl alcohol .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis : It is used in synthesizing novel chiral macrocyclic ONNO-type ligands for asymmetric transfer hydrogenation of aromatic ketones. This process leads to the production of optically active alcohols with high chemical yields and excellent enantioselectivity (Chen, G.-Y., Xing, Y., Zhang, H., & Gao, J.-X., 2007).
Materials Science : In materials science, it is employed in the synthesis of low surface free energy cyanate ester-silica hybrid nanomaterials. These materials are relevant for microelectronics and optoelectronics applications (Devaraju, S., Vengatesan, M. R., Selvi, M., Kumar, A., Hamerton, I., Go, J., & Alagar, M., 2013).
Photography and Imaging : It is used in color developers due to its high electron charge on the para orientation, influencing thermosensitivity and stabilization (Okada, K., 1996).
Biomedical Applications : This compound has shown strong antiestrogenic and mammary tumor inhibiting activity, indicating potential applications in cancer research (Hartmann, R., Schwarz, W., Heindl, A., & Schönenberger, H., 1985).
Environmental Studies : In environmental studies, it plays a role in the transformation of bisphenol A (BPA), leading to compounds like 1,2-bis(4-hydroxyphenyl)-2-propanol and 2,2-bis(4-hydroxyphenyl)-1-propanol. These transformations are significant in understanding cellular homeostasis and degradation of BPA (Wang, W., Yu, H., Qin, H.-M., Long, Y., Ye, J., & Qu, Y., 2019).
Zukünftige Richtungen
Future research could focus on further understanding the biochemical pathway by which BPA is degraded to form “1,2-Bis(4-hydroxyphenyl)-2-propanol” and other products . Additionally, the development of more efficient and environmentally friendly methods for the synthesis and degradation of this compound could be explored.
Eigenschaften
IUPAC Name |
4-[2-hydroxy-2-(4-hydroxyphenyl)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(18,12-4-8-14(17)9-5-12)10-11-2-6-13(16)7-3-11/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPHPWGPPAECAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349641 | |
| Record name | 1,2-Bis(4-hydroxyphenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenyl)-2-propanol | |
CAS RN |
154928-56-0 | |
| Record name | 1,2-Bis(4-hydroxyphenyl)-2-hydroxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154928-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(4-hydroxyphenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)
![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)




![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)


